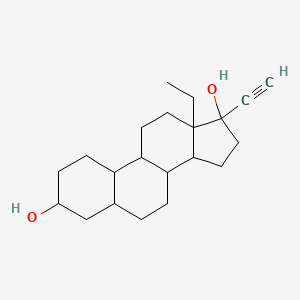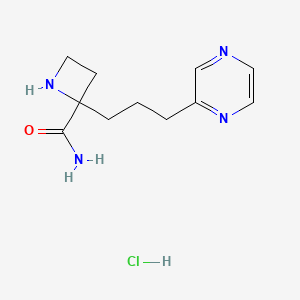
2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the pyrazine derivative: The starting material, pyrazine, undergoes alkylation to form 3-(pyrazin-2-yl)propylamine.
Azetidine ring formation: The 3-(pyrazin-2-yl)propylamine is then reacted with a suitable azetidine precursor under specific conditions to form the azetidine ring.
Carboxamide formation: The azetidine derivative is further reacted with a carboxylic acid derivative to form the carboxamide group.
Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring or the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazine ring, while reduction may yield reduced derivatives of the azetidine ring.
Aplicaciones Científicas De Investigación
2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share a similar azetidine ring structure and have been studied for their biological activities.
Pyrazine derivatives: Compounds with pyrazine rings are known for their diverse biological activities and are often used in medicinal chemistry.
Uniqueness
2-(3-(Pyrazin-2-yl)propyl)azetidine-2-carboxamide hydrochloride is unique due to its combination of the pyrazine ring and the azetidine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H17ClN4O |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c12-10(16)11(4-5-15-11)3-1-2-9-8-13-6-7-14-9;/h6-8,15H,1-5H2,(H2,12,16);1H |
Clave InChI |
ZNOZCCFFGKHVLE-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1(CCCC2=NC=CN=C2)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



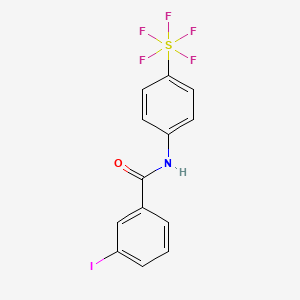
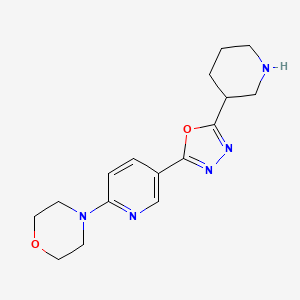
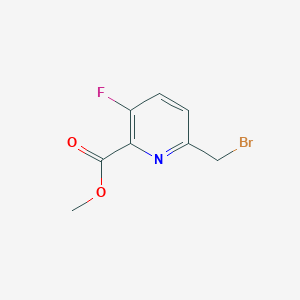
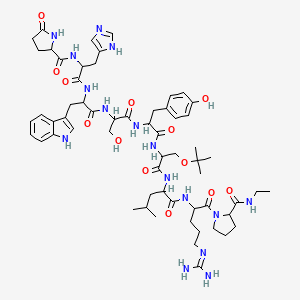
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)

![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)

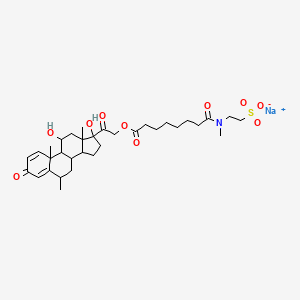
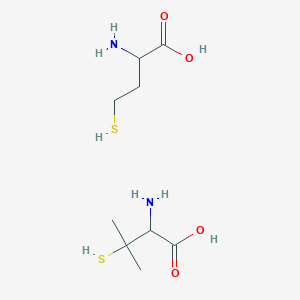
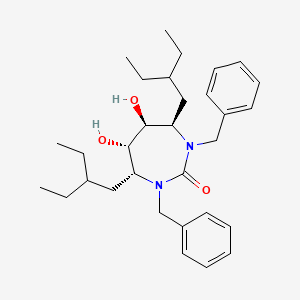
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
